molecular formula C12H10O2S B1583677 2-(4-Methoxybenzoyl)thiophene CAS No. 4160-63-8

2-(4-Methoxybenzoyl)thiophene

Cat. No.: B1583677
CAS No.: 4160-63-8
M. Wt: 218.27 g/mol
InChI Key: KYVBFEMQEUXVQB-UHFFFAOYSA-N
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Description

2-(4-Methoxybenzoyl)thiophene is an organic compound with the molecular formula C12H10O2S. . This compound is characterized by the presence of a thiophene ring substituted with a 4-methoxybenzoyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 2-(4-Methoxybenzoyl)thiophene can be achieved through several methods. One common synthetic route involves the reaction of 4-methoxybenzoyl chloride with thiophene in the presence of a base such as pyridine . The reaction typically proceeds under mild conditions, resulting in the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

2-(4-Methoxybenzoyl)thiophene undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(4-Methoxybenzoyl)thiophene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Methoxybenzoyl)thiophene involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

2-(4-Methoxybenzoyl)thiophene can be compared with other similar compounds, such as:

    2-(4-Methylbenzoyl)thiophene: Similar structure but with a methyl group instead of a methoxy group.

    2-(4-Chlorobenzoyl)thiophene: Similar structure but with a chlorine atom instead of a methoxy group.

    2-(4-Nitrobenzoyl)thiophene: Similar structure but with a nitro group instead of a methoxy group.

The uniqueness of this compound lies in its methoxy group, which can influence its chemical reactivity and biological activity compared to other similar compounds .

Properties

IUPAC Name

(4-methoxyphenyl)-thiophen-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-14-10-6-4-9(5-7-10)12(13)11-3-2-8-15-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVBFEMQEUXVQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70194425
Record name p-Anisyl thiophen-2-yl ketone
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Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4160-63-8
Record name (4-Methoxyphenyl)-2-thienylmethanone
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Record name p-Anisyl thiophen-2-yl ketone
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Record name 4160-63-8
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Record name p-Anisyl thiophen-2-yl ketone
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Record name p-anisyl thiophen-2-yl ketone
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Record name 2-(4-Methoxybenzoyl)thiophene
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Synthesis routes and methods

Procedure details

To commercially available nitromethane (10 ml) were added commercially available anisole (1.081 g), commercially available 2-thenoyl chloride (1.466 g) and commercially available ytterbium(III) trifluoromethanesulfonate (620 mg), and the admixture was stirred at 60° C. for 8 hours. The reaction mixture was treated in the same manner as described in Example 35 to obtain 965 mg of the title compound (yield: 44%).
Quantity
1.081 g
Type
reactant
Reaction Step One
Quantity
1.466 g
Type
reactant
Reaction Step One
Quantity
620 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
44%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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